10-Methylphenanthrene-9-carboxylic acid
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Overview
Description
10-Methylphenanthrene-9-carboxylic acid is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It consists of a phenanthrene backbone with a methyl group at the 10th position and a carboxylic acid group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Methylphenanthrene-9-carboxylic acid can be achieved through several methods:
Oxidation of 10-Methylphenanthrene: This involves the oxidation of 10-Methylphenanthrene using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to introduce the carboxylic acid group at the 9th position.
Grignard Reaction: Another method involves the reaction of 10-Methylphenanthrene with a Grignard reagent followed by carbonation and subsequent acidification to yield the desired carboxylic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied. These methods ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 10-Methylphenanthrene-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Electrophiles: Halogens (Br₂, Cl₂), nitronium ion (NO₂⁺).
Major Products Formed:
Oxidation: Quinones, carboxylates.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated phenanthrenes, nitrophenanthrenes.
Scientific Research Applications
10-Methylphenanthrene-9-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Methylphenanthrene-9-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenanthrene: A parent compound with a similar structure but lacking the methyl and carboxylic acid groups.
Anthracene: Another PAH with a linear arrangement of three benzene rings, differing in structure and reactivity.
Naphthalene: A simpler PAH with two fused benzene rings, used for comparison in studies of PAH behavior.
Uniqueness: 10-Methylphenanthrene-9-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the phenanthrene backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
65698-59-1 |
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Molecular Formula |
C16H12O2 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
10-methylphenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H12O2/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16(17)18/h2-9H,1H3,(H,17,18) |
InChI Key |
ZKDABOISAFEPOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Origin of Product |
United States |
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